2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline core . The reaction conditions often include the use of hydrochloric acid at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Pictet-Spengler reaction to ensure high yield and purity, possibly using continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, especially at the benzylic and isopropyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for benzylic bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzyl alcohol or benzaldehyde derivatives, while reduction can produce fully saturated tetrahydroisoquinoline derivatives .
Scientific Research Applications
2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective effects and interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors in the nervous system. It may exert its effects by modulating neurotransmitter levels or inhibiting specific enzymes involved in neuroinflammation . The exact pathways and targets are still under investigation, but its structural similarity to natural alkaloids suggests it may interact with similar biological systems .
Comparison with Similar Compounds
- 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 6-Methoxy-1,2,3,4-tetrahydroisoquinoline
- 6-Nitro-1,2,3,4-tetrahydroisoquinoline
Comparison: 2-Benzyl-6-isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both benzyl and isopropyl groups, which may enhance its biological activity and specificity compared to other tetrahydroisoquinoline derivatives . The isopropyl group can influence the compound’s lipophilicity and ability to cross biological membranes, potentially making it more effective in certain applications .
Properties
Molecular Formula |
C19H23N |
---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
2-benzyl-6-propan-2-yl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H23N/c1-15(2)17-8-9-19-14-20(11-10-18(19)12-17)13-16-6-4-3-5-7-16/h3-9,12,15H,10-11,13-14H2,1-2H3 |
InChI Key |
VWUVUYLRZYSZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(CN(CC2)CC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.